Lansoprazole sulfide

Tuberculosis Drug Discovery Prodrug Activation

Lansoprazole sulfide (LPZS, AG-1777) is the bioactive anti-TB moiety of lansoprazole, required for direct administration to achieve therapeutic lung concentrations due to insufficient in vivo prodrug conversion. As EP Impurity C and USP Related Compound B, it is mandatory for analytical method validation, ANDA submissions, and commercial QC release testing. Supplied as an off-white to pale yellow solid with a defined melting point (147.0–151.0 °C) and high purity, ensuring reliable system suitability and impurity quantification.

Molecular Formula C16H14F3N3OS
Molecular Weight 353.4 g/mol
CAS No. 103577-40-8
Cat. No. B1674483
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLansoprazole sulfide
CAS103577-40-8
SynonymsAG-1777, EC 600-451-9, H 225/18, K-1252, Lansoprazole impurity C , Lansoprazole sulfide
Molecular FormulaC16H14F3N3OS
Molecular Weight353.4 g/mol
Structural Identifiers
SMILESCC1=C(C=CN=C1CSC2=NC3=CC=CC=C3N2)OCC(F)(F)F
InChIInChI=1S/C16H14F3N3OS/c1-10-13(20-7-6-14(10)23-9-16(17,18)19)8-24-15-21-11-4-2-3-5-12(11)22-15/h2-7H,8-9H2,1H3,(H,21,22)
InChIKeyCCHLMSUZHFPSFC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Lansoprazole Sulfide (CAS 103577-40-8): Procurement-Grade Metabolite for TB Drug Discovery and PPI Analytical Control


Lansoprazole sulfide (LPZS, AG-1777, CAS 103577-40-8) is the active sulfide metabolite of the proton pump inhibitor (PPI) lansoprazole, formed via cytochrome P450-mediated sulfoxidation [1]. Unlike its parent prodrug, LPZS is the bioactive moiety responsible for anti-tuberculosis (anti-TB) activity against Mycobacterium tuberculosis (Mtb) [2]. It is also designated as Lansoprazole EP Impurity C and USP Related Compound B, making it a critical reference standard for pharmaceutical quality control [3]. This compound is supplied as an off-white to pale yellow solid with a molecular weight of 353.36 g/mol .

Why Lansoprazole Sulfide (CAS 103577-40-8) Cannot Be Substituted by Lansoprazole or Other PPI Metabolites


Lansoprazole (LPZ) is a prodrug requiring intracellular conversion to its active sulfide metabolite (LPZS) to exert anti-TB effects; however, this conversion is insufficient in vivo, rendering LPZ ineffective as a direct anti-TB agent [1]. Consequently, direct administration of LPZS is required to achieve therapeutic lung concentrations [2]. Furthermore, LPZS is distinct from other PPI sulfides (e.g., omeprazole sulfide) in its unique binding site on the mycobacterial cytochrome bc1-aa3 supercomplex [3] and its specific physicochemical properties (e.g., melting point and solubility) that are critical for analytical method validation .

Lansoprazole Sulfide (CAS 103577-40-8): Quantified Differentiation for Scientific Procurement


Anti-TB Potency: Lansoprazole Sulfide vs. Lansoprazole (Parent Prodrug)

Lansoprazole sulfide (LPZS) demonstrates 2.5-fold greater potency against intracellular Mycobacterium tuberculosis compared to its parent prodrug, lansoprazole (LPZ) [1]. This differential activity is critical for target validation and screening campaigns.

Tuberculosis Drug Discovery Prodrug Activation

Target Engagement: Unique Binding Site on Mycobacterial Supercomplex

Lansoprazole sulfide (LPZS) binds to the Qo cavity of the mycobacterial cytochrome bc1-aa3 supercomplex (III2IV2), a binding mode distinct from its inhibition of the gastric H+/K+-ATPase [1]. This interaction was resolved at 2.6 Å resolution via cryo-EM [1].

Cryo-EM Respiratory Chain Target Identification

In Vivo PK: Direct LPZS Administration Achieves Therapeutic Lung Levels

Oral administration of the prodrug lansoprazole (LPZ) fails to generate detectable levels of LPZS in rat lung tissue (below limit of quantification) [1]. In contrast, intraperitoneal (i.p.) administration of LPZS itself results in high lung concentrations (9761.2 ng/mL), exceeding the MIC for M. tuberculosis [1].

Pharmacokinetics In Vivo Efficacy Drug Delivery

Analytical Purity: Defined Melting Point and Impurity Specifications

Lansoprazole sulfide is supplied with a defined melting point range of 147.0–151.0 °C and a minimum HPLC purity of 98.0% . As a pharmacopeial impurity standard (EP Impurity C, USP Related Compound B), it is essential for analytical method validation in pharmaceutical manufacturing [1].

Quality Control Reference Standard Method Validation

Comparative In Vitro Anti-TB Activity Against Other PPIs

Lansoprazole sulfide exhibits potent in vitro activity against M. tuberculosis (IC50 = 0.59 µM intracellular, 0.46 µM in broth) [1]. While direct comparative data for other PPI sulfides (e.g., omeprazole sulfide, pantoprazole sulfide) against M. tuberculosis are not available in the primary literature, the parent PPIs demonstrate varying anti-TB activities, with lansoprazole being among the most potent [2].

Antitubercular Drug Repurposing Structure-Activity Relationship

Optimal Use Cases for Lansoprazole Sulfide (CAS 103577-40-8) in Research and Industrial Workflows


Anti-Tuberculosis Drug Discovery and Target Validation

LPZS is the definitive tool compound for investigating mycobacterial cytochrome bc1-aa3 supercomplex inhibition. Its 2.5-fold higher potency compared to lansoprazole [1] and its structurally validated binding to the Qo cavity [2] make it essential for structure-based drug design and screening campaigns targeting the mycobacterial respiratory chain.

In Vivo Pharmacokinetic and Efficacy Studies for Tuberculosis

Due to the insufficient metabolic conversion of lansoprazole to LPZS in vivo [1], LPZS must be administered directly to achieve therapeutic lung concentrations (e.g., 9761.2 ng/mL after i.p. dosing) [1]. This compound is required for any preclinical efficacy study aiming to demonstrate target engagement and bacterial clearance in animal models of TB.

Pharmaceutical Quality Control and Regulatory Compliance

As the official EP Impurity C and USP Related Compound B for lansoprazole [1], LPZS is a mandatory reference standard for analytical method development, validation, and QC release testing in ANDA submissions and commercial manufacturing [2]. Its defined melting point (147.0–151.0 °C) and high purity (>98%) ensure reliable system suitability and impurity quantification .

Metabolism and Drug-Drug Interaction (DDI) Studies

LPZS is the primary metabolite formed from lansoprazole via CYP3A4/5-mediated sulfoxidation [1]. It serves as an essential analytical standard for LC-MS/MS method development to quantify metabolite formation in human liver microsome studies, enabling accurate assessment of metabolic pathways and potential DDIs involving lansoprazole.

Technical Documentation Hub

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